molecular formula C13H16N4S B2555808 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2034352-59-3

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B2555808
CAS No.: 2034352-59-3
M. Wt: 260.36
InChI Key: QEZSWKSMSBSDIP-UHFFFAOYSA-N
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Description

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a complex organic compound that features a unique fusion of thieno[3,2-c]pyridine and pyrrolo[2,1-c][1,2,4]triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis

Cellular Effects

The effects of 5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which is crucial for the necroptosis pathway. Additionally, the compound may affect other cellular processes, such as apoptosis and autophagy, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of RIPK1 by binding to its allosteric pocket . This binding prevents the activation of RIPK1 and subsequent necroptosis. Additionally, the compound may interact with other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. The starting materials often include thieno[3,2-c]pyridine derivatives and pyrrolo[2,1-c][1,2,4]triazole precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the fused ring systems through cyclization reactions under controlled conditions.

    Substitution Reactions: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.

    Condensation Reactions: Combining smaller molecules to form the larger, complex structure of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to accelerate reaction rates and improve efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups within the compound using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Examination of its interactions with biological targets and pathways.

    Pharmaceutical Research: Development of new drugs and formulations based on its structure.

    Industrial Applications: Use in the synthesis of other complex organic compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally related compound with similar biological activities.

    5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Another related compound used in pharmaceutical research.

Uniqueness

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific fusion of thieno[3,2-c]pyridine and pyrrolo[2,1-c][1,2,4]triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-2-12-14-15-13(17(12)5-1)9-16-6-3-11-10(8-16)4-7-18-11/h4,7H,1-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZSWKSMSBSDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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